Flufenoxuron

Lepidoptera control Chitin synthesis inhibition Acylurea comparative efficacy

Flufenoxuron offers 2x longer soil persistence than diflubenzuron for prolonged pest suppression with fewer applications. Its >25x higher ovicidal potency than pyriproxyfen enables effective IPM at lower rates. The distinct bioaccumulation profile (tissue levels up to 35.4 mg/kg in reptiles) makes it a critical model for ecotoxicology studies. Faster initial activity than teflubenzuron supports rapid-knockdown formulations. Procure high-purity Flufenoxuron for your research and formulation development.

Molecular Formula C21H11ClF6N2O3
Molecular Weight 488.8 g/mol
CAS No. 101463-69-8
Cat. No. B033157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenoxuron
CAS101463-69-8
SynonymsN-[[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]amino]carbonyl]-2,6-difluorobenzamide;  Cascade;  Cascade (Pesticide);  WL 115110
Molecular FormulaC21H11ClF6N2O3
Molecular Weight488.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)F)F
InChIInChI=1S/C21H11ClF6N2O3/c22-12-8-10(21(26,27)28)4-7-17(12)33-11-5-6-16(15(25)9-11)29-20(32)30-19(31)18-13(23)2-1-3-14(18)24/h1-9H,(H2,29,30,31,32)
InChIKeyRYLHNOVXKPXDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn xylene 6, n-hexane 0.11, cyclohexane 95, dichloromethane 18.8, methanol 3.5, acetone 73.8 (all in g/L, 25 °C)
Solubility in g/100 mL at 20 °C: hexane 0.012;  octan-1-ol 1.12;  methanol 3.55;  dichloromethane 18.7;  cyclohexane 96.4;  dimethyl sulfoxide 287;  dimethyl formamide 287;  acetone 73.6
In water, 3.8 ug/L (deionized water)
In water, 4.0X10-6 g/L at 25 °C
In water, 0.0186 (pH 4);  0.00152 (pH 7);  0.00373 (pH 9) mg/L (25 °C)

Structure & Identifiers


Interactive Chemical Structure Model





Flufenoxuron (CAS 101463-69-8) for Scientific and Industrial Procurement: Overview of a Differentiated Benzoylurea Chitin Synthesis Inhibitor


Flufenoxuron (CAS 101463-69-8) is a benzoylurea insecticide and acaricide that functions as a chitin synthesis inhibitor, classified under IRAC Group 15 [1]. It exhibits both contact and stomach action, but is not systemic [1]. The compound is primarily used to control immature stages of phytophagous mites and various insect pests in fruit, vegetable, and ornamental crops [2]. Its key differentiator lies in a unique balance of field efficacy, environmental persistence, and bioaccumulation profile that distinguishes it from closely related benzoylureas.

Flufenoxuron Procurement: Why Benzoylurea Analogs Are Not Interchangeable


Substituting flufenoxuron with another benzoylurea chitin synthesis inhibitor, such as diflubenzuron, lufenuron, or teflubenzuron, carries significant risk due to quantifiable differences in environmental persistence, bioaccumulation potential, and target pest efficacy. For instance, flufenoxuron exhibits a soil half-life nearly double that of diflubenzuron [1], and accumulates in non-target organisms to a far greater extent [1]. Conversely, in certain pest systems, flufenoxuron demonstrates superior ovicidal potency compared to pyriproxyfen [2] or more rapid action than teflubenzuron [3]. These divergent performance and safety profiles underscore that in-class compounds cannot be blindly interchanged. The following quantitative evidence directly addresses the specific scenarios where flufenoxuron's unique attributes become critical for research and application success.

Flufenoxuron Quantitative Evidence Guide: Differentiated Performance Data vs. Key Analogs


Flufenoxuron vs. Teflubenzuron: Faster Onset of Mortality in Armyworm Control

Flufenoxuron demonstrates a significantly faster speed of action compared to teflubenzuron against Spodoptera exempta larvae. In simulated field spray applications, flufenoxuron at 50 g/litre induced a greater response than teflubenzuron at 25 g/litre at the 48-hour assessment point, although both compounds ultimately achieved 93-100% mortality by 120 hours [1]. This difference in initial knockdown is attributed to over 2-fold greater cuticular uptake of radiolabeled flufenoxuron compared to teflubenzuron after 6 hours of exposure [1].

Lepidoptera control Chitin synthesis inhibition Acylurea comparative efficacy

Flufenoxuron vs. Diflubenzuron: Extended Soil Persistence for Long-Term Pest Management

Flufenoxuron exhibits markedly longer environmental persistence in soil compared to diflubenzuron. In a 35-day soil contamination study with lizards, the soil half-life (DT50) of flufenoxuron was 231.8 days, which is nearly double the 118.9 days observed for diflubenzuron [1]. This quantifiable difference in degradation rate directly impacts the potential for long-term pest control and the associated environmental exposure risk.

Environmental fate Soil half-life Persistence comparison

Flufenoxuron vs. Diflubenzuron: Quantitatively Higher Bioaccumulation in Non-Target Organisms

Flufenoxuron exhibits substantially greater bioaccumulation potential in non-target reptiles compared to diflubenzuron. Following dermal exposure to contaminated soil, flufenoxuron concentrations in lizard tissues ranged from 1.4 to 35.4 mg/kg, whereas diflubenzuron concentrations were substantially lower, ranging from 0 to 1.7 mg/kg [1]. Furthermore, the skin permeability factor for flufenoxuron was more than 20-fold greater than that of diflubenzuron at the end of the 35-day exposure period [1].

Ecotoxicology Bioaccumulation Non-target organism risk

Flufenoxuron vs. Pyriproxyfen: Superior Ovicidal Activity Against Cotton Leafworm

Flufenoxuron demonstrates significantly greater ovicidal potency than the commonly used insect growth regulator pyriproxyfen against Spodoptera littoralis eggs. For 1-day-old eggs, the LC50 for flufenoxuron was 1.4 ppm, compared to 133.3 ppm for pyriproxyfen, a difference of nearly two orders of magnitude. For 3-day-old eggs, the LC50 values were 0.7 ppm for flufenoxuron and 17.8 ppm for pyriproxyfen [1].

Ovicidal activity Spodoptera littoralis Insect growth regulator

Flufenoxuron vs. Multiple CSIs: Strong Field Efficacy Against Fall Armyworm in Maize

In field experiments assessing chitin synthesis inhibitors (CSIs) for fall armyworm (Spodoptera frugiperda) control on maize, flufenoxuron, hexaflumuron, and diflubenzuron were recommended as effective treatments, whereas chlorfluazuron, lufenuron, and novaluron were the least effective [1]. This field-based ranking provides direct comparative evidence for the suitability of flufenoxuron in this economically important application.

Fall armyworm Spodoptera frugiperda Chitin synthesis inhibitor

Flufenoxuron vs. Hexaflumuron: Comparable Larvicidal Potency Against S. exempta

Flufenoxuron exhibits potent larvicidal activity against the African armyworm (Spodoptera exempta), with an LC50 value of 0.074 μg/ml at 48h, which is within the same order of magnitude as the highly potent hexaflumuron (0.035 μg/ml) and more potent than diflubenzuron (0.138 μg/ml) [1]. At 96h, flufenoxuron achieves an LC50 of 0.013 μg/ml, comparable to teflubenzuron (0.001 μg/ml) and hexaflumuron (0.004 μg/ml) [1].

Larvicidal activity Spodoptera exempta LC50 comparison

Flufenoxuron Application Scenarios: Aligning Procurement with Evidence-Based Performance


Long-Term Pest Management Programs Requiring Extended Soil Residual Activity

The nearly doubled soil half-life of flufenoxuron (231.8 days) compared to diflubenzuron (118.9 days) [1] makes it a more suitable candidate for scenarios demanding prolonged pest suppression with fewer applications. This is particularly relevant for soil-dwelling pests or in systems where the extended persistence translates to a longer window of efficacy.

Research on Environmental Fate and Non-Target Bioaccumulation of Benzoylureas

The stark difference in bioaccumulation profiles, with flufenoxuron achieving tissue concentrations up to 35.4 mg/kg in reptiles versus ≤1.7 mg/kg for diflubenzuron [2], positions flufenoxuron as a critical model compound for ecotoxicology studies. Researchers investigating dermal permeability, tissue distribution, and long-term effects of benzoylureas will find flufenoxuron to be a highly relevant and differentiated test article.

Integrated Pest Management Strategies Prioritizing Egg-Stage Control of Lepidoptera

The superior ovicidal potency of flufenoxuron (LC50 = 0.7-1.4 ppm) over pyriproxyfen (LC50 = 17.8-133.3 ppm) against Spodoptera littoralis eggs [3] makes it a compelling choice for IPM programs that aim to break the pest life cycle at the egg stage. This high potency can enable lower application rates, reducing overall pesticide load while maintaining effective control.

Formulation of ULV Sprays for Rapid Knockdown of Migratory Armyworms

The faster initial activity of flufenoxuron compared to teflubenzuron, as demonstrated in simulated ULV field sprays [4], supports its use in formulations designed for rapid knockdown of mobile pest populations like armyworms. The enhanced cuticular uptake [4] may also inform the development of optimized adjuvant packages to further improve performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flufenoxuron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.